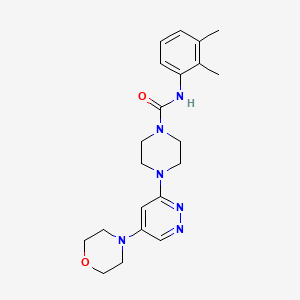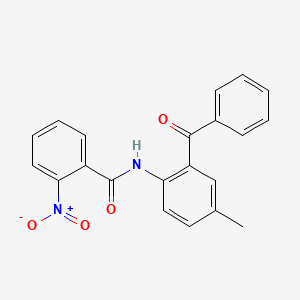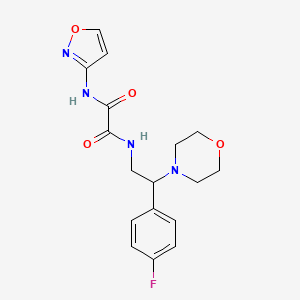
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of compounds related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” involves several steps, including condensation, cycloaddition, and amidation reactions . For instance, one study describes a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a domino 1,3-dipolar cycloaddition and elimination .Molecular Structure Analysis
The molecular structure of compounds closely related to “N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide” has been elucidated using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds . A study demonstrates the reactivity of a N-pyrimidinylacetamide derivative towards forming Schiff bases and nitrogen heterocycles, indicating the versatility of these compounds in synthetic chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the area of synthesis and characterization focuses on developing novel compounds with potential biological activities. For instance, a study on the synthesis, characterization, and biological activity of similar compounds highlights the process of creating and identifying the structural and chemical properties of new molecules. These studies often involve detailed analytical techniques such as NMR, IR, and mass spectrometry, providing a comprehensive understanding of the compound's structure and potential reactivity (Mamatha S.V et al., 2019).
Biological Activity
The biological activity of similar compounds has been a significant area of research, with studies exploring their potential as antimicrobial, antitumor, and receptor antagonist agents. For example, research into compounds with related structures has shown remarkable anti-tuberculosis activity and superior anti-microbial activities (Mamatha S.V et al., 2019). Additionally, the role of similar compounds in modulating feeding, arousal, stress, and drug abuse through receptor mechanisms has been investigated, suggesting potential applications in treating compulsive behaviors (L. Piccoli et al., 2012).
Potential Therapeutic Applications
The exploration of therapeutic applications for compounds with similar structures to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is ongoing. Research into their roles as receptor antagonists, for instance, provides a foundation for potential applications in treating various disorders, including emesis, depression, and other conditions linked to specific receptor pathways (T. Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-13-3-1-12(2-4-13)14(22-6-9-25-10-7-22)11-19-16(23)17(24)20-15-5-8-26-21-15/h1-5,8,14H,6-7,9-11H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKFISENVQFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(isoxazol-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)
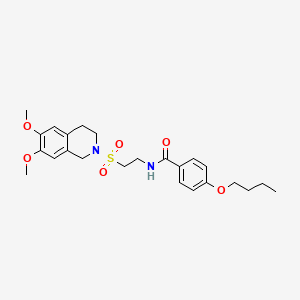
![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
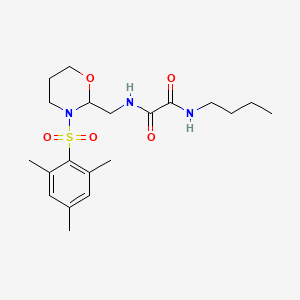
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)
![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)



![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
